4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

Description

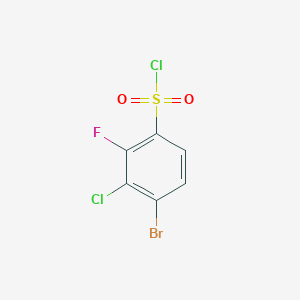

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a halogenated benzenesulfonyl chloride derivative with the molecular formula C₆H₂BrCl₂FO₂S (inferred from substituent positions). This compound features a benzene ring substituted with bromine (4-position), chlorine (3-position), fluorine (2-position), and a sulfonyl chloride (-SO₂Cl) group (1-position). Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science. The presence of multiple electron-withdrawing halogens enhances the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols .

Key Properties (Inferred):

- Molecular Weight: ~311.40 g/mol (calculated).

- Physical State: Likely a liquid or low-melting solid (similar analogs are liquids; see Table 1).

- Reactivity: Moisture-sensitive; decomposes upon exposure to water.

- Storage: Requires inert atmosphere to prevent hydrolysis.

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMLWVRJYMSGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-08-0 | |

| Record name | 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzene ring is functionalized with bromine, chlorine, and fluorine atoms. The sulfonyl chloride group is introduced through sulfonation followed by chlorination.

Synthetic Route:

Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).

Fluorination: Fluorine is typically introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.

Sulfonation and Chlorination: The sulfonyl chloride group is introduced by sulfonating the benzene ring with sulfur trioxide (SO3) followed by chlorination using thionyl chloride (SOCl2).

Industrial Production: In industrial settings, these reactions are scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common.

Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Utilized in the development of potential therapeutic agents, especially in the synthesis of sulfonamide-based drugs.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives.

Molecular Targets and Pathways:

Nucleophilic Attack: The sulfonyl chloride group is attacked by nucleophiles, resulting in the substitution of the chloride atom.

Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, fluorine) on the benzene ring influences the reactivity and orientation of further substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride with analogous sulfonyl chlorides and related derivatives:

Key Observations:

Halogenation Impact :

- The target compound’s trifunctional halogenation (Br, Cl, F) increases its electrophilicity compared to 4-bromo-3-fluorobenzenesulfonyl chloride, which lacks the chlorine substituent. This makes the target more reactive in nucleophilic substitution reactions .

- In contrast, 4-acetamido-3-chlorobenzenesulfonyl chloride exhibits reduced reactivity due to the electron-donating acetamido group, which destabilizes the sulfonyl chloride’s electrophilic sulfur center .

Functional Group Comparison :

Research and Application Insights

- Synthetic Utility : The target compound’s multi-halogenated structure is advantageous in synthesizing complex sulfonamides for drug discovery, where halogen atoms can enhance binding affinity or metabolic stability.

- Computational Studies : Density functional theory (DFT) methods, such as those developed by Becke, could model the electronic effects of substituents on reaction pathways .

- Structural Analysis : Crystallographic tools like SHELX remain critical for confirming molecular structures of sulfonyl chloride derivatives .

Biological Activity

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a halogenated benzenesulfonyl chloride that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine substituents, may influence its reactivity and biological interactions.

- Molecular Formula : CHBrClFOS

- Molecular Weight : 307.95 g/mol

- Structure : The compound features a sulfonyl chloride group attached to a benzene ring with various halogen substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. Notably, derivatives of benzenesulfonates have shown significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Findings

Research indicates that certain derivatives exhibit MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen substituents at specific positions on the benzene ring appears to enhance antibacterial potency.

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated using human normal lung fibroblasts (MRC-5). The IC values for the most promising compounds were found to be greater than 12.3 mg/L, suggesting a favorable therapeutic index for their use as antibacterial agents .

Comparative Table of MIC Values

| Compound Derivative | Target Bacteria | MIC (mg/L) | Cytotoxicity (IC, mg/L) |

|---|---|---|---|

| This compound | MSSA | 0.39–1.56 | >12.3 |

| MRSA | 0.39–3.12 | >12.3 | |

| Enterococcus faecalis | 6.25 | >12.3 |

The mechanism by which these compounds exert their antibacterial effects is likely multifaceted, involving disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The incorporation of halogens may enhance lipophilicity, facilitating better membrane penetration and improved interaction with bacterial targets.

Case Studies

- Study on Benzene Sulfonate Derivatives : A study investigated various benzenesulfonate derivatives, including those based on the structure of this compound, revealing their effectiveness against both MSSA and MRSA strains . The findings indicated that structural modifications could lead to improved antibacterial properties.

- Cytotoxicity Evaluations : Another research effort focused on assessing the cytotoxic effects of these compounds on human cell lines, confirming that while some derivatives displayed potent antibacterial activity, they maintained a high safety margin concerning human cells .

Q & A

Q. What are the optimal storage conditions for 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (e.g., nitrogen or argon) to prevent hydrolysis. Evidence from a technical specification indicates decomposition upon exposure to moisture, and the liquid state requires airtight containers to avoid volatilization . Additionally, safety guidelines recommend storing reactive sulfonyl chlorides in cool, dry environments, aligning with general practices for handling hygroscopic reagents .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Gas chromatography (GC) is effective for assessing purity (>98.0% as per technical specifications), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and mass spectrometry (MS) are critical for structural confirmation . For crystallographic analysis of derivatives, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures accurate structural resolution .

Q. How can researchers safely handle this compound in laboratory settings?

Personal protective equipment (PPE) including impervious gloves, tightly sealed goggles, and protective clothing is mandatory. Safety protocols emphasize avoiding skin/eye contact and using respirators in high-concentration environments. Contaminated materials must be disposed of via regulated waste management systems .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT methods incorporating exact-exchange terms (e.g., B3LYP functional) can model electronic properties such as sulfonyl group electrophilicity and halogen substituent effects. By calculating Fukui indices or molecular electrostatic potentials, researchers can identify reactive sites and predict regioselectivity in reactions with amines or alcohols .

Q. What strategies resolve contradictions in synthetic yields when preparing derivatives (e.g., sulfonamides)?

Contradictory yields may arise from competing hydrolysis or steric hindrance. Methodological adjustments include:

Q. How can crystallographic refinement tools like SHELX improve structural analysis of derivatives?

SHELXL refines crystal structures by modeling disorder (e.g., halogen or fluorine positional variations) and validating thermal parameters. For example, in sulfonamide derivatives, SHELX’s constraints can resolve overlapping electron densities caused by bulky substituents, ensuring accurate bond-length and angle measurements .

Q. What computational approaches validate the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations using software like GROMACS can model hydrolysis kinetics in aqueous environments. By analyzing free-energy barriers for sulfonyl chloride hydrolysis, researchers can predict degradation rates and design pH-stable formulations .

Methodological Considerations

- Synthetic Optimization : For coupling reactions, pre-activation of the sulfonyl chloride with catalysts like DMAP (4-dimethylaminopyridine) enhances reactivity toward sterically hindered amines .

- Contradiction Management : When spectroscopic data conflicts with computational predictions (e.g., unexpected byproducts), tandem MS/MS fragmentation or 2D-NMR (e.g., HSQC, HMBC) can clarify structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.